molecular formula C19H15F3N2O3 B2722450 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 868223-60-3

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2722450
CAS No.: 868223-60-3
M. Wt: 376.335
InChI Key: YBDCJPNYNTYJKN-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the coupling of the isoquinolinone intermediate with a trifluoromethyl-substituted phenylacetamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include oxidized isoquinolinone derivatives, reduced amides, and various substituted phenylacetamides.

Scientific Research Applications

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s isoquinolinone core and trifluoromethyl group are key to its binding affinity and activity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(methyl)phenyl]acetamide:

Uniqueness

The presence of the trifluoromethyl group in 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs and enhancing its potential for various applications.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-27-16-7-3-6-15-14(16)8-9-24(18(15)26)11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCJPNYNTYJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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